REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:9])([CH3:8])[NH:3][Si:4]([CH3:7])([CH3:6])[CH3:5].[CH2:10](N)[CH:11]=[CH2:12]>C(C1C=CC=CC=1S(O)(=O)=O)CCCCCCCCCCC>[CH3:1][Si:2]([CH3:9])([CH3:8])[N:3]([CH2:12][CH:11]=[CH2:10])[Si:4]([CH3:7])([CH3:6])[CH3:5]
|
Name
|
|
Quantity
|
193.7 g
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
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Name
|
|
Quantity
|
7 g
|
Type
|
catalyst
|
Smiles
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C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)O
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Name
|
|
Quantity
|
114.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N
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Type
|
CUSTOM
|
Details
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The contents were stirred for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 500-ml flask equipped with a distillation column, stirrer
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Type
|
CUSTOM
|
Details
|
kept at 70° C.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
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Type
|
DISTILLATION
|
Details
|
Subsequently, the allylamine was distilled off over 8 hours
|
Duration
|
8 h
|
Type
|
DISTILLATION
|
Details
|
From the reaction solution, a fraction of 89 to 90° C. at 40 mmHg was collected by vacuum distillation
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](N([Si](C)(C)C)CC=C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 192 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |